molecular formula C17H19FN4O3 B2636621 (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 1021039-33-7

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2636621
CAS No.: 1021039-33-7
M. Wt: 346.362
InChI Key: BXAIUKWAHLALMP-UHFFFAOYSA-N
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Description

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

The primary targets of the compound (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone are carbonic anhydrases (CA), specifically human CAI and CAII . These enzymes play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Mode of Action

This compound interacts with its targets, the carbonic anhydrases, by fitting nicely in the active site of CAII . It interacts with the zinc ion (Zn2+) along with three histidine residues in the active site . This interaction inhibits the activity of the carbonic anhydrases, leading to changes in the physiological functions they regulate.

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects the reversible hydration reaction of CO2, which these enzymes catalyze . This can lead to alterations in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Pharmacokinetics

It is suggested that the compound’s physicochemical properties (size, charge, lipophilicity) have been modified to improve its pharmacokinetic profile .

Result of Action

The result of the action of this compound is the inhibition of carbonic anhydrases, leading to changes in the physiological functions these enzymes regulate . The specific molecular and cellular effects would depend on the particular physiological function being affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to penetrate bacterial cells and affect permeability-based antibiotic resistance has been considered in its design . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of appropriate diamines under controlled conditions.

    Substitution with Dimethoxypyrimidinyl Group: The piperazine ring is then reacted with 2,6-dimethoxypyrimidine in the presence of a suitable base to form the desired substitution.

    Attachment of Fluorophenyl Methanone Moiety: The final step involves the reaction of the substituted piperazine with 4-fluorobenzoyl chloride under anhydrous conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-chlorophenyl)methanone
  • (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-bromophenyl)methanone
  • (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-methylphenyl)methanone

Uniqueness

Compared to similar compounds, (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a distinct and valuable molecule for research and development.

Biological Activity

The compound (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a synthetic organic molecule with potential pharmacological applications. Its unique structure, which combines a piperazine ring with a pyrimidine moiety and a fluorinated phenyl group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H18FN5O2\text{C}_{16}\text{H}_{18}\text{F}\text{N}_{5}\text{O}_{2}
PropertyValue
Molecular Weight318.34 g/mol
SolubilitySoluble in organic solvents
LogP3.1 (indicates moderate lipophilicity)

The primary mechanism of action involves the inhibition of specific receptors and enzymes that are critical in various biological pathways:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : The compound has been identified as a selective inhibitor of FGFR tyrosine kinases, which play a significant role in cell proliferation and survival. This inhibition leads to the suppression of tumor growth by affecting downstream signaling pathways such as RAS/MAPK and PI3K/AKT.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting that this compound may exhibit antimicrobial properties as well.
  • Antidepressant Potential : Piperazine derivatives are often explored for their potential antidepressant effects, indicating that this compound may have psychoactive properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies on related piperazine derivatives have demonstrated their ability to inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds structurally related to this compound have shown promising results against several pathogens. For example, derivatives have been tested against various bacterial strains with notable activity .

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor activity of piperazine derivatives found that modifications in the pyrimidine ring significantly enhanced biological efficacy against breast cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations .

Case Study 2: Antimicrobial Testing

In another investigation, a series of piperazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to increased antimicrobial potency compared to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural elements:

Structural FeatureImpact on Activity
Piperazine RingEnhances receptor binding affinity
Dimethoxypyrimidine GroupContributes to selectivity in FGFR inhibition
Fluorinated Phenyl GroupIncreases lipophilicity and metabolic stability

Properties

IUPAC Name

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-24-15-11-14(19-17(20-15)25-2)21-7-9-22(10-8-21)16(23)12-3-5-13(18)6-4-12/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAIUKWAHLALMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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